molecular formula C8H8ClNO3 B1601153 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene CAS No. 62492-41-5

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene

Cat. No. B1601153
CAS RN: 62492-41-5
M. Wt: 201.61 g/mol
InChI Key: CNOXJOUJOZTIKY-UHFFFAOYSA-N
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Description

“1-Chloro-2-methoxy-5-methyl-4-nitrobenzene” is a chemical compound with the molecular formula C8H8ClNO3 . It has a molecular weight of 201.61 . The IUPAC name for this compound is 1-chloro-2-methoxy-5-methyl-4-nitrobenzene .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic substitution reactions . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Molecular Structure Analysis

The molecular structure of “1-Chloro-2-methoxy-5-methyl-4-nitrobenzene” is defined by its IUPAC name and its InChI code is 1S/C8H8ClNO3/c1-5-3-6 (9)8 (13-2)4-7 (5)10 (11)12/h3-4H,1-2H3 .


Chemical Reactions Analysis

The chemical reactions of “1-Chloro-2-methoxy-5-methyl-4-nitrobenzene” likely involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . This two-step mechanism involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-2-methoxy-5-methyl-4-nitrobenzene” include a molecular weight of 201.61 . The compound is likely a solid at room temperature .

Scientific Research Applications

Catalytic Reduction and Hydrogenation

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene, due to its nitro group, is a candidate for catalytic reduction processes. Research demonstrates that various nitroarenes with substituents like chloro, methyl, or methoxy can be reduced to their corresponding aminoarenes using formic acid in the presence of a ruthenium catalyst. This process showcases high yields and selectivity under certain conditions, indicating the potential of such compounds in chemical synthesis and industrial applications Watanabe et al., 1984.

Synthesis of Heterocycles

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene might be involved in the synthesis of heterocyclic compounds. Nitrosobenzenes, related to nitrobenzene compounds, have been used effectively as aminating agents in the synthesis of 1H-indazoles through rhodium and copper-catalyzed C-H activation and C-N/N-N coupling, showcasing the compound's versatility in creating complex organic structures Wang & Li, 2016.

Advanced Organic Synthesis

The compound's methoxy and nitro groups offer unique reactivity, making it useful in advanced organic synthesis. For example, the synthesis of 4-methoxyphenol involves several steps starting from a chloro-nitrobenzene compound, demonstrating the intricate processes where such compounds can be intermediates. The study focuses on reaction conditions and yield optimization, which is crucial for industrial and laboratory-scale synthesis Jian, 2000.

Environmental Remediation

Compounds like 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene can be subjects in environmental science, particularly in studies related to the remediation of nitro aromatic compounds (NACs) in groundwater. Iron metal has been shown to reduce NACs to less harmful substances, offering a potential method for cleaning contaminated water sources Agrawal & Tratnyek, 1996.

Electrochemical Studies

Electrochemical methods have been used to investigate the electron-transfer rate constants of nitroxide derivatives, which are related to nitro compounds like 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. These studies provide insights into the potential use of such compounds in high power-rate electrode-active materials due to their fast electron-transfer processes Suga et al., 2004.

properties

IUPAC Name

1-chloro-2-methoxy-5-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-5-3-6(9)8(13-2)4-7(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOXJOUJOZTIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90489542
Record name 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene

CAS RN

62492-41-5
Record name 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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